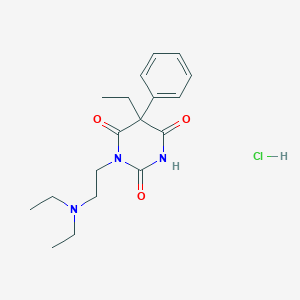

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

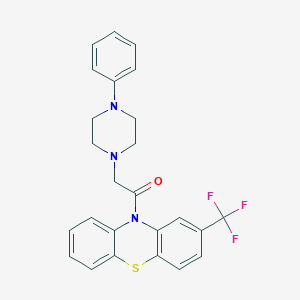

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride, also known as Phenobarbital, is a barbiturate drug that has been used for many years as a sedative, hypnotic, and anticonvulsant. It is a white crystalline powder that is soluble in water and alcohol. Phenobarbital is a controlled substance due to its potential for abuse and addiction. However, it is still used in medical settings for the treatment of seizures, insomnia, and anxiety disorders.

Wirkmechanismus

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel works by enhancing the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a decrease in neuronal excitability and a reduction in seizures. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel also enhances the activity of potassium channels, which further reduces neuronal excitability.

Biochemische Und Physiologische Effekte

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and respiratory depression. It can also cause liver damage and interfere with the metabolism of other drugs. Long-term use of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can lead to tolerance and dependence.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel is a useful tool for studying the mechanisms of epilepsy and other neurological disorders. It can be used to induce seizures in animal models, which allows researchers to study the underlying mechanisms of these disorders. However, 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has limitations as a research tool. Its effects can vary depending on the dose, route of administration, and duration of treatment. It can also have non-specific effects on neuronal activity, which can complicate data interpretation.

Zukünftige Richtungen

There are many areas of research that could benefit from further study of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. One area of interest is the development of new barbiturate drugs with improved safety and efficacy profiles. Another area of interest is the identification of new targets for the treatment of epilepsy and other neurological disorders. Finally, there is a need for further research into the long-term effects of 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel use, particularly in children.

Synthesemethoden

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel can be synthesized through a series of chemical reactions. The starting material is malonic acid, which is reacted with urea to form barbituric acid. Barbituric acid is then reacted with diethylamine and ethyl iodide to form 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has been extensively studied for its anticonvulsant properties. It is commonly used in the treatment of epilepsy, particularly in children. It has been shown to reduce the frequency and severity of seizures in many patients. 3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloridel has also been studied for its sedative and hypnotic effects. It is often used in combination with other drugs to induce anesthesia and to treat insomnia.

Eigenschaften

CAS-Nummer |

1164-33-6 |

|---|---|

Produktname |

3-(2-(Diethylamino)ethyl)-5-ethyl-5-phenylbarbituric acid hydrochloride |

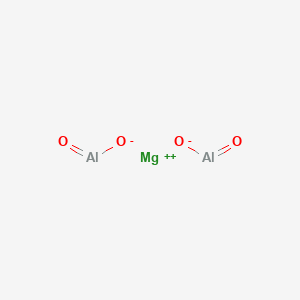

Molekularformel |

C18H26ClN3O3 |

Molekulargewicht |

367.9 g/mol |

IUPAC-Name |

1-[2-(diethylamino)ethyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c1-4-18(14-10-8-7-9-11-14)15(22)19-17(24)21(16(18)23)13-12-20(5-2)6-3;/h7-11H,4-6,12-13H2,1-3H3,(H,19,22,24);1H |

InChI-Schlüssel |

YUSPNJCGBBYBGC-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl |

Kanonische SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CCN(CC)CC)C2=CC=CC=C2.Cl |

Andere CAS-Nummern |

14961-85-4 |

Synonyme |

1-diethylaminoethylphenobarbital 1-diethylaminoethylphenobarbital, (R)-isomer 1-diethylaminoethylphenobarbital, (S)-isomer DEAE-phenobarbital |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)